2-Chloro-4-(2,4-dichlorophenoxy)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(2,4-dichlorophenoxy)quinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . This compound is characterized by the presence of chloro and dichlorophenoxy groups attached to the quinazoline core, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 2-Chloro-4-(2,4-dichlorophenoxy)quinazoline typically involves the reaction of 2,4-dichlorophenol with 2-chloroquinazoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-4-(2,4-dichlorophenoxy)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The phenoxy group can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(2,4-dichlorophenoxy)quinazoline has several scientific research applications:
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,4-dichlorophenoxy)quinazoline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
2-Chloro-4-(2,4-dichlorophenoxy)quinazoline can be compared with other quinazoline derivatives such as:
4-Chloroquinazoline: Lacks the dichlorophenoxy group, resulting in different chemical and biological properties.
2-Chloro-4-anilinoquinazoline: Contains an anilino group instead of the dichlorophenoxy group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
61067-69-4 |
---|---|
Molecular Formula |
C14H7Cl3N2O |
Molecular Weight |
325.6 g/mol |
IUPAC Name |
2-chloro-4-(2,4-dichlorophenoxy)quinazoline |
InChI |
InChI=1S/C14H7Cl3N2O/c15-8-5-6-12(10(16)7-8)20-13-9-3-1-2-4-11(9)18-14(17)19-13/h1-7H |
InChI Key |
WVJQCQHALNSODF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.